molecular formula C19H13ClO4S2 B2664295 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-91-4

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2664295
CAS No.: 331460-91-4
M. Wt: 404.88
InChI Key: MNYBODJFHXUZJZ-FMIVXFBMSA-N
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Description

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate is a chalcone-derived sulfonate ester characterized by a thiophene-containing acryloyl group and a 4-chlorobenzenesulfonate moiety. Its structure combines the electron-rich thienyl group with the electron-withdrawing sulfonate ester, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBODJFHXUZJZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate involves several steps. Typically, the synthetic route includes the following steps:

    Formation of the acryloyl intermediate: This step involves the reaction of a thienyl compound with an acryloyl chloride under basic conditions to form the acryloyl intermediate.

    Coupling with phenyl group: The acryloyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Sulfonation: The final step involves the sulfonation of the phenyl group with chlorobenzenesulfonyl chloride under acidic conditions to yield the desired compound.

Chemical Reactions Analysis

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzenesulfonate group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry

  • Building Block : Used as a precursor in the synthesis of more complex organic molecules.
  • Reagent in Organic Reactions : Serves as an important reagent in various organic transformations due to its reactive functional groups.

Biology

  • Enzyme Inhibition Studies : The compound exhibits potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs). This inhibition can lead to anti-inflammatory effects and reduced tumor invasiveness.

Medicine

  • Therapeutic Agent Development : Ongoing research is exploring its potential as a therapeutic agent for diseases where enzyme inhibition plays a crucial role. Investigations into its pharmacokinetics suggest promising bioavailability profiles.

Industry

  • Specialty Chemicals Production : The compound is utilized in developing new materials and serves as an intermediate in pharmaceutical and agrochemical production.

Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anti-cancer agent through its inhibition of MMPs, thereby reducing tumor invasiveness.

Enzyme Binding Affinity

Research demonstrated that this compound's binding affinity to COX enzymes was significantly higher than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a novel mechanism of action.

Pharmacological Applications

Investigations into pharmacokinetics revealed promising results indicating that the compound could be developed into a viable therapeutic option for inflammatory diseases.

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
Enzyme Inhibition (COX)Competitive inhibition
Anti-Cancer (MMPs)Disruption of tumor invasiveness
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonate Substituents

The sulfonate group’s para-substituent significantly impacts physicochemical properties. Key analogs include:

Compound Name Sulfonate Substituent Molecular Formula Molecular Weight (g/mol) Key References
4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate Cl C₁₉H₁₃ClO₄S₂ 413.89
4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate Br C₁₉H₁₃BrO₄S₂ 449.34
4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate F C₁₉H₁₃FO₄S₂ 388.43

Key Observations :

  • The fluoro analog, with lower molecular weight and higher electronegativity, may improve metabolic stability .
  • Reactivity: The electron-withdrawing nature of Cl and F substituents could stabilize the sulfonate group against hydrolysis compared to non-halogenated analogs.

Comparison with Acryloyl-Phenyl Derivatives

Isoindoline-1,3-dione Derivatives ()

Compounds such as 2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione () share the acryloyl-phenyl backbone but replace the sulfonate group with isoindoline-1,3-dione.

Property 4-Chlorobenzenesulfonate (Target) Isoindoline-1,3-dione Derivative
Functional Group Sulfonate ester Imide (electron-deficient)
Synthesis Likely sulfonate esterification Claisen–Schmidt condensation
Polarity Higher (due to sulfonate) Moderate (imide group)

Implications : The sulfonate group enhances water solubility, whereas the isoindoline-dione moiety may improve π-π stacking interactions in solid-state applications .

Acetamide Derivatives ()

Compounds like 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide () feature acetamide linkages instead of sulfonate esters.

Property 4-Chlorobenzenesulfonate (Target) Acetamide Derivative
Functional Group Sulfonate ester Acetamide (hydrogen-bond donor)
Bioactivity Not reported Corrosion inhibition in acidic media

Implications : Acetamide derivatives demonstrate utility in materials science (e.g., corrosion inhibition), whereas sulfonates may prioritize pharmacological applications due to enhanced bioavailability .

Biological Activity

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate is a synthetic compound notable for its complex structure, which includes a thienyl group, an acryloyl group, and a chlorobenzenesulfonate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

  • IUPAC Name : [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-chlorobenzenesulfonate
  • Molecular Formula : C19H13ClO4S2
  • CAS Number : 331460-91-4

The compound's structure allows for diverse chemical interactions, making it suitable for applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound exhibits enzyme inhibition by binding to active sites, which can disrupt normal catalytic processes. This mechanism is crucial for developing therapeutic agents targeting various diseases.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical biological pathways. For instance, studies have shown that it can act on:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes could lead to anti-inflammatory effects.
  • Matrix Metalloproteinases (MMPs) : Targeting MMPs may provide therapeutic benefits in cancer metastasis and tissue remodeling.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anti-cancer agent through its inhibition of MMPs, thereby reducing tumor invasiveness .
  • Enzyme Binding Affinity :
    • Research demonstrated that the binding affinity of this compound to COX enzymes was significantly higher than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a novel mechanism of action .
  • Pharmacological Applications :
    • Investigations into the pharmacokinetics and bioavailability revealed promising results, indicating that the compound could be developed into a viable therapeutic option for inflammatory diseases .

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
Enzyme Inhibition (COX)Competitive inhibition
Anti-Cancer (MMPs)Disruption of tumor invasiveness
Anti-inflammatoryModulation of inflammatory pathways

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

  • Formation of Acryloyl Intermediate :
    • Reaction between a thienyl compound and acryloyl chloride under basic conditions.
  • Coupling with Phenyl Group :
    • Utilization of palladium-catalyzed cross-coupling reactions.
  • Sulfonation :
    • Final sulfonation step using chlorobenzenesulfonyl chloride under acidic conditions.

Chemical Reactivity

The compound is known to undergo various chemical reactions:

  • Oxidation : Produces sulfoxides or sulfones using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Sulfonation : React 4-chlorobenzenesulfonyl chloride with a phenolic intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester .

Acryloylation : Introduce the 2-thienyl acryloyl group via a Friedel-Crafts acylation or Mitsunobu reaction, ensuring regioselectivity by controlling reaction temperature and catalyst (e.g., Lewis acids like AlCl₃) .
Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed via melting point analysis or HPLC .

Q. How can the molecular structure of this compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use ¹H/¹³C NMR to confirm the presence of the thienyl acryloyl moiety (δ ~6.5–7.5 ppm for aromatic protons) and sulfonate ester linkage (δ ~7.8–8.2 ppm for para-substituted benzene) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S–O bond geometry) using single-crystal diffraction, as demonstrated in analogous sulfonate esters .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer : Prioritize stability and solubility:
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (likely >200°C due to aromatic and sulfonate groups) .
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., chloroform) for reaction optimization .
  • Hygroscopicity : Store under inert atmosphere (argon) if moisture-sensitive, based on sulfonate ester analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

  • Methodological Answer : Apply in silico approaches:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) via the sulfonate and thienyl groups .

DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for covalent bonding .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro assays .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Address discrepancies systematically:
  • 2D NMR (COSY, NOESY) : Clarify coupling patterns (e.g., distinguish sulfonate vs. acryloyl proton environments) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex regions (e.g., overlapping thienyl signals) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorobenzenesulfonate derivatives) to validate shifts .

Q. How can reaction kinetics be optimized for large-scale synthesis without compromising yield?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Temperature (40–100°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (0.1–5 mol% Pd) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 70°C, 2 mol% Pd in DMF) .
  • In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress and minimize byproducts .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

  • Methodological Answer : Investigate via:
  • LC-MS/MS : Identify byproduct structures (e.g., di-ester formation due to over-sulfonation) .
  • Kinetic Isotope Effects (KIE) : Determine rate-limiting steps (e.g., electrophilic substitution vs. esterification) .
  • Trapping Experiments : Use scavengers (e.g., TEMPO) to intercept radical intermediates in acryloylation steps .

Theoretical and Methodological Frameworks

Q. How to align experimental design with theoretical frameworks for structure-activity relationship (SAR) studies?

  • Methodological Answer : Integrate hypotheses into workflow:

Hypothesis-Driven Design : Link sulfonate’s electron-withdrawing effects to bioactivity (e.g., anti-inflammatory SAR) using Hammett σ constants .

Retrosynthetic Analysis : Prioritize synthons that preserve critical motifs (e.g., thienyl acryloyl for π-π stacking) .

Statistical Validation : Apply multivariate regression to correlate substituent effects with activity (e.g., IC₅₀ vs. logP) .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • Methodological Answer : Deploy high-resolution methods:
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .
  • Countercurrent Chromatography (CCC) : Separate isomers via biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) .
  • Membrane Filtration : Apply nanofiltration (3 kDa MWCO) to remove low-MW impurities .

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